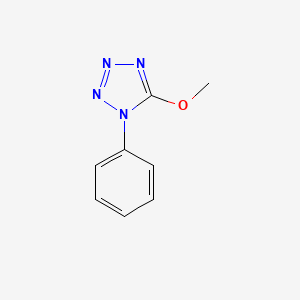

![molecular formula C18H21NO4 B5572427 [4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)

[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis techniques for complex organic molecules often involve multi-step reactions, starting from commercially available reagents. For example, the synthesis of certain furan and pyrazole derivatives involves sequences of reactions including Povarov cycloaddition and N-furoylation processes (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the structure of a bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol compound was established using these methods, highlighting the importance of intermolecular interactions in stabilizing the molecule's conformation (Dong & Huo, 2009).

科学的研究の応用

Catalyzed Synthesis and Rearrangement

One method involves the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction , which is used for the synthesis of oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This method offers good yields, high selectivity, and requires low catalyst loading, making it efficient for creating complex molecules (B. Reddy et al., 2012).

Enantioselective Carbonyl Addition

Another research highlights the enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols, including the use of an iridium-catalyzed transfer hydrogenation process. This process is valuable for producing optically enriched products that can undergo further transformations, demonstrating the versatility of furan methanols in synthetic chemistry (Benjamin Bechem et al., 2010).

Methanol as a H-Transfer Reactant

The use of methanol as a hydrogen transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and ketones showcases its potential as a clean and efficient reactant. This methodology is particularly interesting for the selective reduction of carbonyl compounds, including furfural, to their corresponding alcohols under mild conditions, which could be relevant for the manipulation of the chemical structure (T. Pasini et al., 2014).

Phosphomolybdic Acid Catalysis

The synthesis of trans-4,5-Disubstituted Cyclopentenones from furan-2-yl(phenyl)methanol using phosphomolybdic acid as a catalyst is another notable method. This process also emphasizes the efficiency of catalyzed reactions in producing complex molecules with high selectivity and yield (B. Reddy et al., 2012).

Methanol in Biomass Derivative Upgrading

Research on the selective conversion of biomass-derived furans in methanol versus water as solvents underlines the impact of solvent choice on chemical reactions. Methanol facilitates the conversion of furans into valuable chemicals like methyl levulinate, contrasting with water where polymerization occurs (Xun Hu et al., 2015).

特性

IUPAC Name |

[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(5-methyl-2-phenylfuran-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-13-9-16(17(23-13)15-5-3-2-4-6-15)18(21)19-7-8-22-12-14(10-19)11-20/h2-6,9,14,20H,7-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJUZISUJOQTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCOCC(C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(5-Methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)

![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)